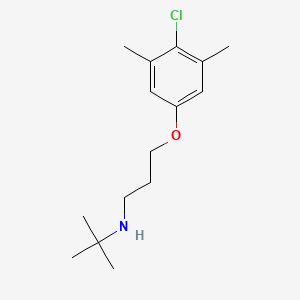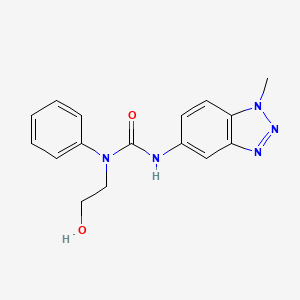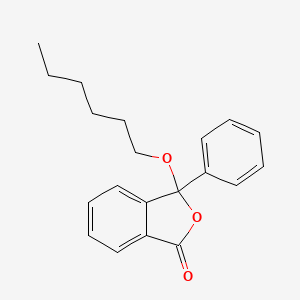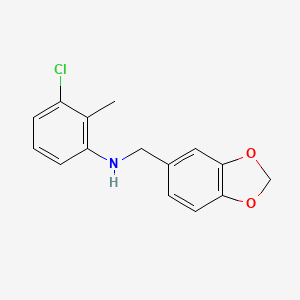![molecular formula C15H12IN5OS B5158409 N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as IP-TA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IP-TA is a thioacetamide derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
科学的研究の応用
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in various biomedical research areas. One of the most promising applications is its anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
This compound has also been studied for its antifungal activity. Studies have shown that this compound exhibits fungicidal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This suggests that this compound may have potential applications in the treatment of fungal infections.
作用機序
The mechanism of action of N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its cytotoxic effects. This compound has also been shown to inhibit the activity of thiol-containing enzymes, such as glutathione peroxidase, which may contribute to its antifungal activity.
実験室実験の利点と制限
One of the main advantages of using N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its high purity. The synthesis method yields a high purity of this compound, which makes it an attractive compound for research purposes. In addition, this compound exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. This makes it difficult to design experiments that specifically target the biological processes that are affected by this compound. In addition, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may enable the development of more targeted therapies that specifically modulate the biological processes that are affected by this compound.
Another future direction is to investigate the potential applications of this compound in combination therapies. This compound has been shown to exhibit synergistic effects with various chemotherapeutic agents, suggesting that it may have potential applications in combination therapies for cancer treatment.
Finally, future research could focus on the development of this compound analogs with improved biological activity and specificity. By modifying the chemical structure of this compound, it may be possible to develop compounds that exhibit enhanced anticancer, anti-inflammatory, or antifungal activity, while minimizing off-target effects.
合成法
The synthesis of N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-iodoaniline with phenyltetrazole-5-thiol in the presence of triethylamine and acetic anhydride. The resulting product is purified by column chromatography to obtain the pure compound. The synthesis method is relatively simple and yields a high purity of this compound, making it an attractive compound for research purposes.
特性
IUPAC Name |
N-(2-iodophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN5OS/c16-12-8-4-5-9-13(12)17-14(22)10-23-15-18-19-20-21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAVZYRWVTFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)